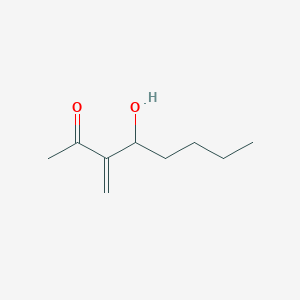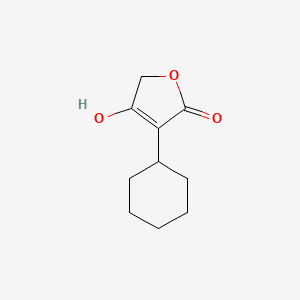
2(5H)Furanone, 3-cyclohexyl-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound, in particular, is characterized by a furanone ring substituted with a cyclohexyl group and a hydroxyl group, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and a sensitizer like methylene blue or Rose Bengal to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furanone ring into more saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, lactones, and other cyclic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2(5H)Furanone, 3-cyclohexyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furanone ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical interactions, leading to its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2(5H)-furanone: Another furanone derivative with similar chemical properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Used in the food industry for its aroma.
Uniqueness
2(5H)Furanone, 3-cyclohexyl-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the hydroxyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
78128-81-1 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-cyclohexyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H14O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h7,11H,1-6H2 |
InChI-Schlüssel |
UOHNVACTBABRQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(COC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


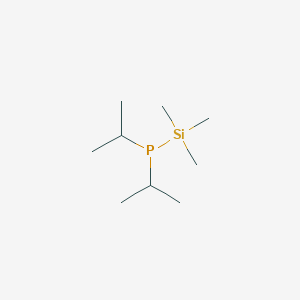

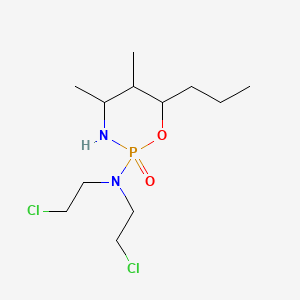

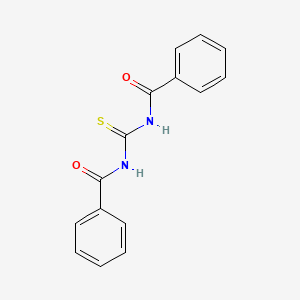


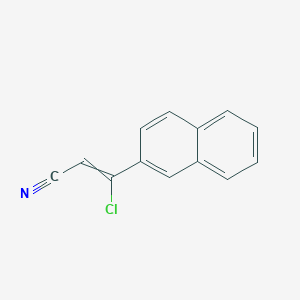
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

